N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc
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Overview
Description
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc is a chemical compound with the molecular formula C36H53N5O3Si and a molecular weight of 631.92 g/mol . This compound is a derivative of Maraviroc, a drug used in the treatment of HIV infection. The modification involves the removal of the 4,4-difluorocyclohexanecarboxy group and the addition of a tert-butyldimethylsilyloxymethyl group .
Preparation Methods
The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves several steps. The starting material is Maraviroc, which undergoes a series of chemical reactions to introduce the tert-butyldimethylsilyloxymethyl group and remove the 4,4-difluorocyclohexanecarboxy group . The reaction conditions typically involve the use of organic solvents such as chloroform and dimethyl sulfoxide (DMSO), and the reactions are carried out at controlled temperatures .
Chemical Reactions Analysis
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc involves its interaction with the CCR5 receptor on the surface of human cells. By binding to this receptor, the compound prevents the HIV virus from entering and infecting the cells . This mechanism is similar to that of Maraviroc, but the modifications in the compound may result in different binding affinities and effects .
Comparison with Similar Compounds
N-Des-(4,4-difluorocyclohexanecarboxy)-3-tert-butyldimethylsilyloxymethylMaraviroc can be compared with other similar compounds, such as:
Maraviroc: The parent compound, used in the treatment of HIV infection.
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc: Another derivative of Maraviroc with different modifications.
N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-tert-butyldimethylsilyloxymethyl Maraviroc: A closely related compound with similar modifications.
Properties
Molecular Formula |
C28H47N5OSi |
---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
3-[3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
InChI |
InChI=1S/C28H47N5OSi/c1-20(2)27-31-30-26(19-34-35(6,7)28(3,4)5)33(27)24-17-22-13-14-23(18-24)32(22)16-15-25(29)21-11-9-8-10-12-21/h8-12,20,22-25H,13-19,29H2,1-7H3 |
InChI Key |
VWTBEKFRQZYVLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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